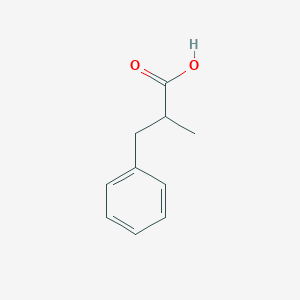

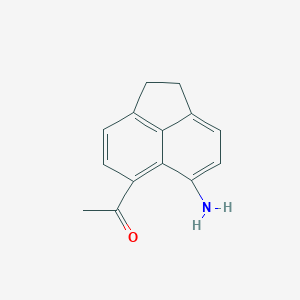

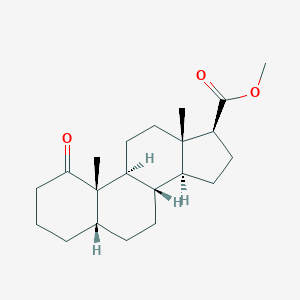

5beta-Androstane-17beta-carboxylic acid, 1-oxo-, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

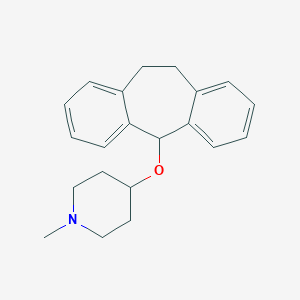

5beta-Androstane-17beta-carboxylic acid, 1-oxo-, methyl ester is a synthetic steroid hormone that has been the subject of extensive scientific research due to its various biochemical and physiological effects. This compound is commonly referred to as 5-Androstenedione, and it is an important precursor in the biosynthesis of testosterone and estradiol in humans.

Mecanismo De Acción

The mechanism of action of 5-Androstenedione involves its conversion to testosterone and estradiol through the action of the enzymes 17β-hydroxysteroid dehydrogenase and aromatase, respectively. These hormones then bind to their respective receptors in target tissues, leading to various physiological effects.

Efectos Bioquímicos Y Fisiológicos

5-Androstenedione has been shown to have various biochemical and physiological effects in both males and females. In males, it can stimulate the production of testosterone, leading to increased muscle mass, strength, and libido. In females, it can be converted to estradiol, leading to improved bone density and reduced risk of osteoporosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 5-Androstenedione in lab experiments is its relatively low cost and availability. However, one limitation is that its conversion to testosterone and estradiol can be influenced by various factors such as age, gender, and hormonal status, which can affect the reproducibility of results.

Direcciones Futuras

1. Further studies are needed to explore the potential therapeutic applications of 5-Androstenedione in various medical conditions.

2. Investigation of the effects of 5-Androstenedione on other physiological systems such as the immune system and cardiovascular system.

3. Development of more efficient and cost-effective synthesis methods for 5-Androstenedione.

4. Exploration of the effects of 5-Androstenedione on aging and age-related diseases.

5. Investigation of the potential use of 5-Androstenedione as a performance-enhancing agent in sports.

Métodos De Síntesis

The synthesis of 5-Androstenedione involves the oxidation of dehydroepiandrosterone (DHEA) using various chemical reagents such as chromium trioxide, potassium permanganate, or ozone. The resulting product is then subjected to a reaction with methanol and hydrochloric acid to form the methyl ester derivative of 5-Androstenedione.

Aplicaciones Científicas De Investigación

5-Androstenedione is widely used in scientific research as a precursor for the synthesis of other steroid hormones such as testosterone and estradiol. It has also been studied for its potential use as a therapeutic agent for various medical conditions such as breast cancer, osteoporosis, and hypogonadism.

Propiedades

Número CAS |

15173-62-3 |

|---|---|

Nombre del producto |

5beta-Androstane-17beta-carboxylic acid, 1-oxo-, methyl ester |

Fórmula molecular |

C21H32O3 |

Peso molecular |

332.5 g/mol |

Nombre IUPAC |

methyl (5S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-1-oxo-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C21H32O3/c1-20-12-11-16-14(15(20)9-10-17(20)19(23)24-3)8-7-13-5-4-6-18(22)21(13,16)2/h13-17H,4-12H2,1-3H3/t13-,14-,15-,16-,17+,20-,21-/m0/s1 |

Clave InChI |

HBWNDDMAMLEDKM-OSQVXGLNSA-N |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@H]4[C@@]3(C(=O)CCC4)C |

SMILES |

CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C(=O)CCC4)C |

SMILES canónico |

CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C(=O)CCC4)C |

Sinónimos |

1-Oxo-5β-androstane-17β-carboxylic acid methyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.